octa-2,4,6-trienal
Overview
Description
Mechanism of Action
Target of Action
Octa-2,4,6-trienal, also known as 2,4,6-Octatrienal or Octatrienal, is a biochemical compound used in proteomics research . .
Pharmacokinetics
It is known that the compound is soluble in methanol, dichloromethane, and chloroform , which may influence its bioavailability.
Action Environment
This compound is a solid compound that is stable at -20° C . Its high volatility and susceptibility to oxidation suggest that environmental factors such as temperature and exposure to oxygen may influence its action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Octatrienal can be synthesized through various methods, including the oxidation of corresponding alcohols or the dehydrogenation of related hydrocarbons . The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of 2,4,6-Octatrienal typically involves large-scale oxidation processes. These processes are optimized to ensure high efficiency and cost-effectiveness. Common oxidizing agents used include potassium permanganate and chromium trioxide .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Octatrienal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4,6-Octatrienal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
2,4-Hexadienal: Another polyunsaturated aldehyde with two double bonds.
2,4-Decadienal: A longer-chain polyunsaturated aldehyde with similar reactivity.
2,4,6-Heptatrienal: A compound with a similar structure but one less carbon atom.
Uniqueness: 2,4,6-Octatrienal is unique due to its specific arrangement of double bonds and its reactivity. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(2E,4E,6E)-octa-2,4,6-trienal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-3-4-5-6-7-8-9/h2-8H,1H3/b3-2+,5-4+,7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZGMJKUENNLQL-ICDJNDDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031032 | |
Record name | 2,4,6-Octatrienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17609-31-3 | |
Record name | 2,4,6-Octatrienal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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